

# Dihydralazine Mesylate (CAS: 69467-96-5): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Dihydralazine mesylate |           |
| Cat. No.:            | B12719318              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Dihydralazine, a derivative of hydralazine, is a direct-acting vasodilator primarily used as an antihypertensive agent.[1][2] This technical guide provides an in-depth overview of **Dihydralazine Mesylate** (CAS: 69467-96-5), focusing on its chemical and physical properties, mechanism of action, pharmacological profile, and analytical methodologies. The information is presented to support research, development, and clinical application of this compound.

### **Chemical and Physical Properties**

**Dihydralazine Mesylate** is the methanesulfonate salt of Dihydralazine.[3] This salt form enhances the solubility and bioavailability of the active moiety.[2] Key quantitative data are summarized in the table below.



| Property                       | Value                                                              | Reference |
|--------------------------------|--------------------------------------------------------------------|-----------|
| CAS Number                     | 69467-96-5                                                         | [4][5][6] |
| Molecular Formula              | C <sub>9</sub> H <sub>14</sub> N <sub>6</sub> O <sub>3</sub> S     | [4][7][8] |
| Molecular Weight               | 286.31 g/mol                                                       | [4][7][8] |
| IUPAC Name                     | (4-hydrazinylphthalazin-1-<br>yl)hydrazine;methanesulfonic<br>acid | [5]       |
| Appearance                     | Powder                                                             | [7]       |
| Storage Temperature            | 2°C - 8°C                                                          | [4]       |
| Hydrogen Bond Donor Count      | 5                                                                  | [8]       |
| Hydrogen Bond Acceptor Count   | 9                                                                  | [8]       |
| Rotatable Bond Count           | 2                                                                  | [8]       |
| Exact Mass                     | 286.08480950 g/mol                                                 | [5][8]    |
| Topological Polar Surface Area | 165 Ų                                                              | [5][8]    |

### **Mechanism of Action and Pharmacology**

Dihydralazine is a direct-acting vasodilator that predominantly acts on the arterioles.[9][10] Its primary mechanism involves the relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance and consequently, a decrease in blood pressure.[2][9][11] The vasodilatory effect of dihydralazine is more pronounced on diastolic than on systolic blood pressure.[9][10]

The proposed signaling pathway for Dihydralazine's vasodilatory effect involves multiple mechanisms:

• Inhibition of Calcium Influx: Dihydralazine is suggested to inhibit the movement of calcium ions into vascular smooth muscle cells, which is a critical step for muscle contraction.[11][12]



- Stimulation of Nitric Oxide (NO) Release: It may also stimulate the release of nitric oxide, a
  potent endogenous vasodilator, from endothelial cells.[11][12] NO activates guanylate
  cyclase in smooth muscle cells, leading to an increase in cyclic guanosine monophosphate
  (cGMP) and subsequent relaxation.[12]
- Antioxidative Effects: Recent studies suggest that hydralazine, a closely related compound, possesses antioxidative, anti-apoptotic, and anti-inflammatory properties that may contribute to its vascular and renal protective effects, beyond its primary vasodilatory action.[13]

The reduction in peripheral resistance often leads to a reflex increase in heart rate and cardiac output.[11] Therefore, dihydralazine is frequently co-administered with beta-blockers to mitigate these compensatory cardiovascular responses.[11]



Click to download full resolution via product page

Caption: Proposed mechanism of action for Dihydralazine leading to vasodilation.

## **Experimental Protocols**

## High-Performance Liquid Chromatography (HPLC) for Dihydralazine Quantification

A validated reverse-phase HPLC (RP-HPLC) method has been developed for the estimation of Dihydralazine in pharmaceutical dosage forms.

Methodology:



- Instrumentation: A standard HPLC system equipped with a PDA detector and autosampler is used.
- Chromatographic Conditions:

Column: Hypersil C18 (150 x 4.6 mm, 5 μm)

Mobile Phase: Phosphate buffer: Acetonitrile (98:2 v/v)

Flow Rate: 0.8 mL/min

Detection Wavelength: 305 nm

Injection Volume: 20 μL

Column Temperature: 40°C

Run Time: 7 minutes

- Standard Solution Preparation:
  - Accurately weigh 10 mg of Dihydralazine and transfer to a 10 mL volumetric flask.
  - Add 7 mL of HPLC grade water and sonicate to dissolve.
  - Make up the volume with the diluent (water:acetonitrile, 50:50 v/v) to obtain a stock solution of 1000 μg/mL.
  - Dilute 1 mL of the stock solution to 10 mL with the diluent to get a working standard of 100 μg/mL.
- Sample Preparation (for Pharmaceutical Dosage Forms):
  - Weigh and powder a sufficient number of tablets.
  - Transfer a quantity of powder equivalent to 10 mg of Dihydralazine to a 10 mL volumetric flask.
  - Add 7 mL of diluent, sonicate for 15 minutes, and make up the volume.



- Filter the solution through a 0.45 μm filter.
- o Dilute 1 mL of the filtrate to 10 mL with the diluent.
- Analysis: Inject the standard and sample solutions into the chromatograph and record the
  peak areas. The concentration of Dihydralazine in the sample is determined by comparing its
  peak area with that of the standard.



Click to download full resolution via product page

Caption: General workflow for the quantification of Dihydralazine using HPLC.



## Colorimetric Assay for Dihydralazine Sulfate Quantification

A sensitive and selective colorimetric method has been developed for the analysis of dihydralazine sulfate.[14]

#### Methodology:

- Reagents:
  - Buffered solution (pH 4)
  - Methanolic solution of 2-methyl-3-nitropyridine-6-carboxaldehyde
- Procedure:
  - Interact a buffered (pH 4) solution of dihydralazine sulfate with the methanolic reagent.[14]
  - Heat the mixture to develop an orange color.[14]
- · Quantification:
  - Measure the absorbance of the resulting orange solution spectrophotometrically at 450 nm.[14]
  - The lower limit of detection for this method is 1 μg/mL.[14]

#### **Toxicology and Safety**

Dihydralazine, like its parent compound hydralazine, has been associated with potential genotoxicity.[15] Studies have shown that both drugs can elicit DNA repair in rat hepatocyte primary cultures and exhibit mutagenic properties in the Ames test.[15] These findings suggest that dihydralazine should be considered a potential human carcinogen.[15]

Common adverse effects associated with Dihydralazine use include tachycardia, palpitations, angina pectoris, headache, gastrointestinal disturbances, and flushing.[9][10] A condition resembling systemic lupus erythematosus (SLE) has been reported with prolonged use of large doses.[9][10][16]



#### **Clinical Significance**

Dihydralazine has been used for the treatment of hypertension since the 1950s.[16] It is often used in combination with other antihypertensive agents to achieve better blood pressure control and to counteract reflex tachycardia.[2][11] While its use has declined over time due to a significant adverse drug reaction profile, it remains a reserve drug in certain clinical situations.[16] Dihydralazine, in combination with nitrates, has shown particular efficacy in the treatment of heart failure in African American patients.[16]

One clinical trial is investigating the effect of dihydralazine on kidney function and hormones in healthy individuals.[17] Long-term studies on the efficacy of dihydralazine in chronic heart failure have shown mixed results, with some patients showing sustained improvement while others do not.[18][19]

#### Conclusion

**Dihydralazine Mesylate** is a potent vasodilator with a well-established, albeit complex, pharmacological profile. This guide provides a comprehensive summary of its chemical properties, mechanism of action, analytical methods, and clinical context. The detailed information and protocols are intended to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular medicine. Further research into its antioxidative and other pleiotropic effects may uncover new therapeutic applications for this established drug.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dihydralazine Wikipedia [en.wikipedia.org]
- 2. CAS 484-23-1: Dihydralazine | CymitQuimica [cymitquimica.com]
- 3. Dihydralazine [drugfuture.com]
- 4. Dihydralazine mesylate | 69467-96-5 | FD57977 | Biosynth [biosynth.com]

#### Foundational & Exploratory





- 5. Dihydralazine Mesylate | C9H14N6O3S | CID 20055439 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. CAS 69467-96-5: Phthalazine, 1,4-dihydrazinyl-, methanesul... [cymitquimica.com]
- 8. Dihydralazine mesylate Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 9. mims.com [mims.com]
- 10. mims.com [mims.com]
- 11. What is Dihydralazine Sulfate used for? [synapse.patsnap.com]
- 12. What is the mechanism of Dihydralazine Sulfate? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Dihydralazine sulfate analysis using 2-methyl-o-nitropyridine-6-carboxaldehyde -PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Genotoxicity of the antihypertensive drugs hydralazine and dihydralazine PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]
- 17. Dihydralazine | C8H10N6 | CID 10230 PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Loss of effectiveness of dihydralazine in the long-term treatment of chronic heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical efficacy of hydralazine in chronic heart failure: one-year double-blind placebocontrolled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dihydralazine Mesylate (CAS: 69467-96-5): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12719318#dihydralazine-mesylate-cas-number-69467-96-5]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com